B-Tribromoborazine
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Overview
Description
B-Tribromoborazine: is a unique chemical compound characterized by the presence of bromine atoms and a triazatriborinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-Tribromoborazine typically involves the bromination of a precursor compound. The reaction conditions often require the use of elemental bromine and a suitable solvent, such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: B-Tribromoborazine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Higher oxidation state compounds.
Reduction Products: Less brominated derivatives.
Scientific Research Applications
Chemistry: B-Tribromoborazine is used as a reagent in organic synthesis, particularly in the formation of brominated organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: The compound is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which B-Tribromoborazine exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of biological processes or the modification of chemical structures. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in the preparation of flame retardants.
1,3,5-Tribromo-2,4,6-trinitrobenzene: An energetic material used in the formation of cocrystals.
2,4,6-Tris(bromomethyl)mesitylene: A compound used in organic synthesis.
Uniqueness: B-Tribromoborazine is unique due to its triazatriborinane ring structure, which imparts distinct chemical and physical properties compared to other brominated compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMMJIWMGUYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NB(NB(N1)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Br3H3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632409 |
Source
|
Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-88-3 |
Source
|
Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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